

Structural Determination & Bio-Functional Analysis of Cerium Vanadium Tetraoxide ()

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Compound of Interest

Compound Name: Cerium vanadium tetraoxide

CAS No.: 13597-19-8

Cat. No.: B088083

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Content Type: Technical Guide & Whitepaper Audience: Materials Scientists, Crystallographers, and Drug Development Professionals Focus: Structural elucidation, spectroscopic validation, and bio-catalytic (nanozyme) application.

Executive Summary

Cerium Vanadium Tetraoxide ()

() represents a critical intersection between solid-state physics and nanomedicine. While traditionally valued for its optical and catalytic properties in gas sensing, recent advancements have identified

as a potent nanozyme—a nanomaterial displaying intrinsic enzyme-like characteristics.

This guide provides a rigorous framework for the structural analysis of

, focusing on its stable zircon-type tetragonal phase (

). It details self-validating protocols for X-ray Diffraction (XRD) Rietveld refinement, Raman spectroscopic assignment, and X-ray Photoelectron Spectroscopy (XPS) surface analysis. Furthermore, it explicitly links these structural parameters to biomedical functionality, specifically the pH-dependent switching between Superoxide Dismutase (SOD) and Peroxidase (POD) mimetic activities, which is pivotal for therapeutic applications in oncology (e.g., glioblastoma) and neuroprotection.

Crystallographic Framework

At ambient conditions,

crystallizes in the zircon-type structure. This lattice is composed of alternating

tetrahedra and

dodecahedra (bisdisphenoids) sharing edges and corners.

Lattice Parameters & Space Group[1]

- Crystal System: Tetragonal

- Space Group:

(No. 141)[1]

- Point Group:

(

)

- Formula Units (Z): 4

- Typical Lattice Constants:

- Å[2]

- Å

- Coordination:

- Ce: 8-coordinated (

), site symmetry

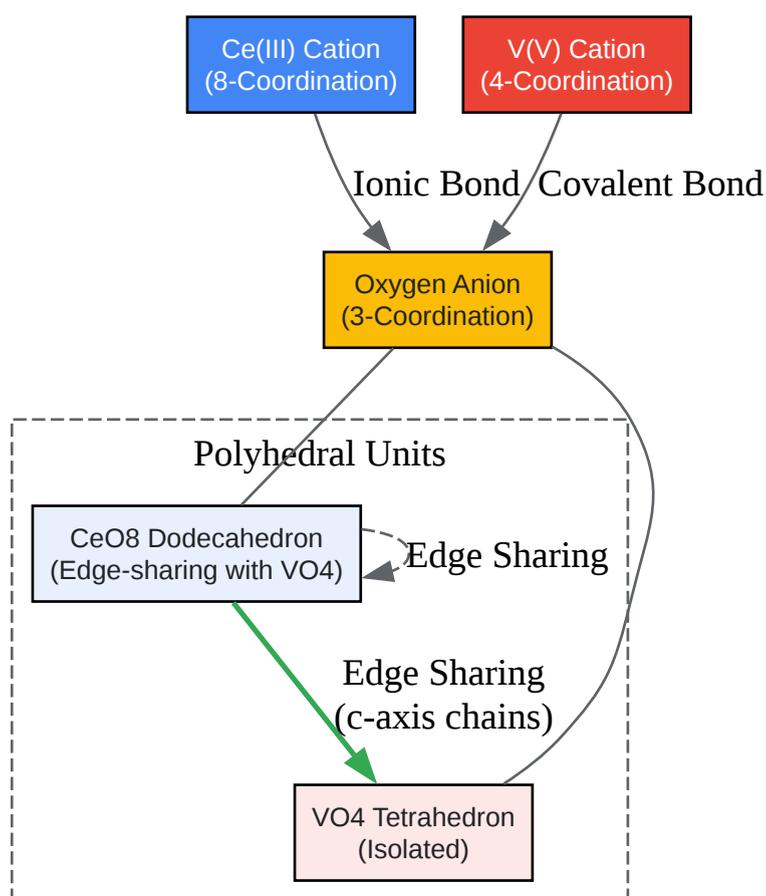
(

).

- o V: 4-coordinated (), site symmetry ().

Structural Connectivity Diagram

The following diagram illustrates the connectivity logic within the unit cell, highlighting the alternating polyhedra essential for stability and electronic transport.



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Caption: Schematic connectivity of the

Zircon-type lattice showing the interplay between

dodecahedra and

tetrahedra.

Synthesis & Phase Control

Achieving the pure tetragonal phase is critical, as

can form metastable monoclinic phases or separate into

and

impurities if synthesis conditions are not strictly controlled.

- Method of Choice: Hydrothermal Synthesis.[3][4]
- Critical Parameter:pH Control.
 - pH 1.0: Yields pure tetragonal nanorods/nanoparticles.
 - pH > 4.0: Promotes formation of mixed phases or amorphous precipitates.
- Validation: The absence of peaks at
(
) and
(
) in XRD is the primary purity checkpoint.

The Analytical Core: Characterization Protocols

This section details the specific methodologies required to validate the structure and surface chemistry of

.

Protocol A: XRD & Rietveld Refinement Strategy

Rietveld refinement is not merely curve-fitting; it is a hypothesis-testing process for the crystal model. For

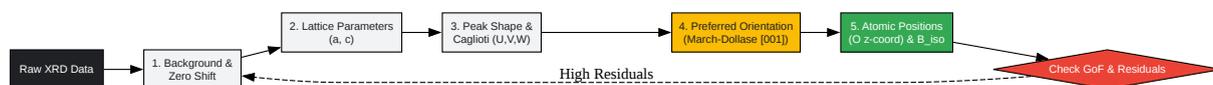
, the refinement must account for preferred orientation common in nanorod morphologies.

Step-by-Step Refinement Workflow:

- Data Collection: High-resolution powder XRD (, step size).
- Phase Identification: Confirm phase (JCPDS No. 12-0757 or 79-1065).
- Refinement Sequence:
 - Phase 1 (Instrumental): Refine Zero-shift and Background (Chebyshev polynomial, 6-12 terms).
 - Phase 2 (Unit Cell): Refine Lattice parameters (). Target: should drop significantly.
 - Phase 3 (Profile): Refine Peak Shape (Pseudo-Voigt). Include Caglioti parameters () to model broadening.
 - Phase 4 (Texture): If analyzing nanorods, refine the March-Dollase parameter for preferred orientation along [001].
 - Phase 5 (Atomic): Refine atomic positions (z-coordinate of Oxygen is the only free parameter for O in this symmetry) and thermal parameters ().

Self-Validating Criteria:

- Goodness of Fit (GoF/
): Should approach 1.0 (typically < 1.5 for nanomaterials).
- Visual Check: No systematic residual intensity in the difference plot.



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Caption: Iterative Rietveld refinement strategy for anisotropic nanomaterials.

Protocol B: Raman Spectroscopy Assignment

Raman spectroscopy is highly sensitive to local symmetry and oxygen bond vibrations. For the Zircon structure (

), Group Theory predicts the following active modes:

[2]

Diagnostic Peak Table for

:

Frequency ()	Symmetry Mode	Assignment	Structural Significance
860 (Strongest)		Symmetric V-O Stretch	Indicator of tetrahedron integrity. [4]
795		Asymmetric V-O Stretch	Sensitive to lattice distortion.
782		Asymmetric V-O Stretch	Splitting from indicates symmetry lowering.
466		O-V-O Bending	Deformation of the tetrahedron.
377		O-V-O Bending	Coupled lattice mode.
263		O-V-O Bending	Lattice vibration.[4]

Note: Shifts in the

mode (e.g., broadening or red-shifting) often indicate oxygen vacancies or finite size effects in nanoparticles.

Protocol C: XPS & Surface Chemistry (Ratio)

For nanozyme applications, the catalytic activity is governed by the redox couple on the surface. XPS is the standard for quantifying this.[5]

Data Analysis Protocol:

- Deconvolution: Fit the core level spectrum (880–920 eV).
- Peak Assignment:

- (10 peaks): Characterized by the high binding energy satellite () at ~916 eV.
- (4 peaks): Main doublets at ~880-885 eV and ~900-905 eV.
- Calculation:
- Interpretation: A higher ratio correlates with higher SOD-mimic activity (scavenging), while is associated with POD-mimic activity (generating ROS from).

Biomedical Translation: The Nanozyme Mechanism

The structural features of

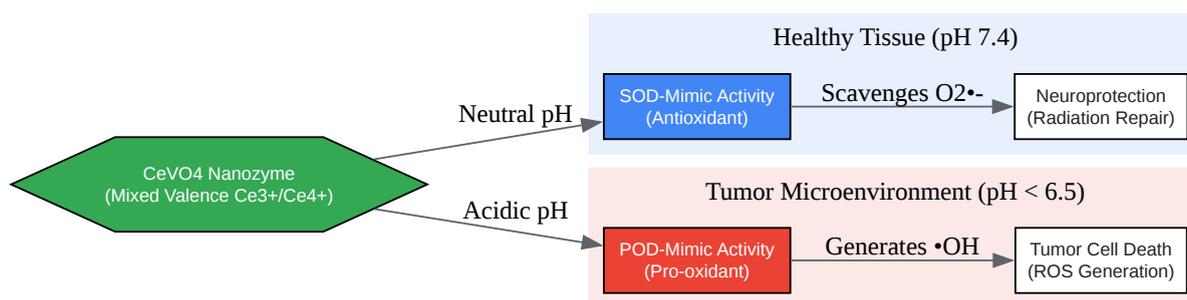
translate directly into its biomedical utility. The material exhibits pH-dependent dual enzymatic activity, making it a "smart" therapeutic agent for the Tumor Microenvironment (TME).

Mechanism of Action

- Neutral pH (Physiological - Healthy Tissue):
 - Activity: SOD-mimic.
 - Mechanism: sites on the surface reduce superoxide radicals () to , protecting healthy neurons from radiation damage.
- Acidic pH (TME - Glioblastoma):
 - Activity: POD-mimic (Peroxidase).

- o Mechanism: In the acidic environment of lysosomes or tumors, catalyzes the breakdown of into hydroxyl radicals (). This induces oxidative stress specifically within cancer cells, leading to apoptosis.

Pathway Visualization



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Caption: Dual-pathway mechanism of nanozymes regulated by environmental pH.

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